molecular formula C10H13NO2 B3051223 N-Hydroxy-4-phenylbutanamide CAS No. 32153-46-1

N-Hydroxy-4-phenylbutanamide

Cat. No. B3051223
CAS RN: 32153-46-1
M. Wt: 179.22 g/mol
InChI Key: UPHXPXYRKPCXHK-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phenylbutanamide is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 4-Phenylbutyryl hydroxamic acid .


Molecular Structure Analysis

The molecular structure of N-Hydroxy-4-phenylbutanamide consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12) .


Physical And Chemical Properties Analysis

N-Hydroxy-4-phenylbutanamide is a powder with a melting point of 73-74°C . It has a molecular weight of 179.22 and its InChI code is 1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12) .

Scientific Research Applications

Crystal Structure Analysis

N-Hydroxy-4-phenylbutanamide and its derivatives have been extensively studied for their crystal structure. For example, the structure of 4-hydroxy-3-phenylbutanamide monohydrate was determined through X-ray crystallography, revealing steric hindrance minimization via a staggered configuration at the central C(2)-C(3) bond. This structural insight is crucial for understanding the chemical behavior and potential applications of these compounds (Soriano-garcia et al., 1984).

Synthesis Strategies

N-Hydroxy-4-phenylbutanamide derivatives are synthesized through various strategies, enhancing their utility in diverse fields. For instance, a novel strategy involving a Prins cascade process was used to construct spiro-oxindole derivatives from 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, showcasing the compound's versatility in synthetic organic chemistry (Reddy et al., 2014).

Pharmaceutical Research

Research into the pharmacological properties of N-Hydroxy-4-phenylbutanamide derivatives has led to discoveries in various therapeutic areas. For example, N-(substituted benzothiazol-2-yl)amides, synthesized from 4-oxo-4-phenylbutanoic acid, showed significant anticonvulsant and neuroprotective effects, indicating potential applications in epilepsy treatment (Hassan et al., 2012).

Catalysis and Chemical Reactions

N-Hydroxy-4-phenylbutanamide derivatives also play a role in catalysis and chemical reactions. For example, 1,3-dicarbonyl compounds like 3-oxo-N-phenylbutanamide were used as phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, demonstrating their utility in facilitating important organic transformations (Cui et al., 2007).

Safety And Hazards

N-Hydroxy-4-phenylbutanamide is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-hydroxy-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHXPXYRKPCXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185943
Record name N-Hydroxy-4-phenylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-phenylbutanamide

CAS RN

32153-46-1
Record name N-Hydroxy-4-phenylbutanamide
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Record name NSC131300
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Record name N-Hydroxy-4-phenylbutanamide
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Record name N-hydroxy-4-phenylbutanamide
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Record name N-HYDROXY-4-PHENYLBUTANAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 4-phenylbutyric acid (10.0 g, 60.9 mmol) in anhydrous THF (180 mL) was added ethyl chloroformate (7.0 mL, 73.1 mmol) and triethylamine (11.1 mL, 79.2 mmol) at 0° C. The mixture was stirred at 0° C. for 15 min. The solid was filtered off. The filtrate was added to a freshly prepared methanolic hydroxylamine solution (63.0 mL, prepared by adding 6.34 g or 91.4 mmol of hydroxylamine hydrochloride to 30.0 mL of a stirred methanolic solution containing 5.13 g or 91.4 mmol of KOH at 0° C. for 15 min). The resulting mixture was stirred at room temperature for 30 min and evaporated in vacuo. The residue was purified by chromatography to give Compound 1 (6.4 g, 58%): mp>300° C.; NMR (400 MHz in CDCl3): δ 1.98 (m, 2H, PhCH2—CH2—CH2CONHOH), 2.13 (t, 2H, Ph-CH2—CH2CH2CONHOH), 2.64 (t, 2H, PhCH2CH2—CH2—CONHOH), 7.15 (d, 2H, Ar—H), 7.20 (t, 2H, Ar—H), 7.28 (m, 1H, Ar—H), 8.20 (br, 1H, NH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
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reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
91.4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
stirred methanolic solution
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
91.4 mmol
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Nikolić, M Genčić, J Aksić, N Radulović… - Journal of the Serbian …, 2023 - shd-pub.org.rs
… acids with the bidentate binding ability of hydroxamates to the active site Zn2+ ion could be beneficial, resulting in analogs with enhanced potency (eg, N-hydroxy4-phenylbutanamide) …
Number of citations: 4 www.shd-pub.org.rs
M Verma, AS Grewal, D Pandita, V Lather - eduspread.com
… Synthesis of final products (1-14): 2,4-Dibromo-N-hydroxybutanamide (1.1 mmol) and 2,4-dibromo-Nhydroxy-4-phenylbutanamide (1.1 mmol) were mixed with caffeoyl amide …
Number of citations: 0 www.eduspread.com
C De Souza, BP Chatterji - Recent patents on anti-cancer drug …, 2015 - ingentaconnect.com
… that compounds named Nhydroxy-4-phenylbutanamide and (R)… It is found that compounds N-hydroxy-4-phenylbutanamide … compounds like N-hydroxy-4-phenylbutanamide and (R)-tert-…
Number of citations: 139 www.ingentaconnect.com
GL Hoang, K Søholm Halskov… - The Journal of organic …, 2018 - ACS Publications
… The starting hydroxamic acid (N-hydroxy-4-phenylbutanamide) … to afford crude N-hydroxy-4-phenylbutanamide (4.9 g, … (8a) The above crude N-hydroxy-4-phenylbutanamide (4.85 g, …
Number of citations: 32 pubs.acs.org
D Chaiyaveij, AS Batsanov, MA Fox… - The Journal of …, 2015 - ACS Publications
… (A) The reaction was performed according to GP1 using N-hydroxy-4-phenylbutanamide 6 (… (B) The reaction was performed according to GP3 using N-hydroxy-4-phenylbutanamide (…
Number of citations: 26 pubs.acs.org
F Nylen, E Miraglia, A Cederlund, H Ottosson… - Innate …, 2014 - journals.sagepub.com
… correlation between HDACi activity and induction of LL-37, as suggested by the fact that PBA is 100-fold less potent compared with its hydroxamic acid N-hydroxy-4-phenylbutanamide …
Number of citations: 34 journals.sagepub.com
R Mocci, LD Luca, F Delogu… - Advanced Synthesis & …, 2016 - Wiley Online Library
An operationally simple, and cost efficient conversion of carboxylic acids into hydroxamic acid derivatives via a high‐energy mechanochemical activation is presented. This ball milling …
Number of citations: 29 onlinelibrary.wiley.com
R Mocci - 2019 - iris.unica.it
In the last three decades, the general sensitivity of public opinion toward environmental problems has certainly evolved. Indeed, a higher grade of awareness about the effect on the …
Number of citations: 2 iris.unica.it

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